molecular formula C13H9ClN2OS B2386171 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 869709-83-1

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2386171
CAS No.: 869709-83-1
M. Wt: 276.74
InChI Key: CDCQRLZNZDBDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 869709-83-1. It has a molecular weight of 276.75 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 174-176 degrees Celsius .

Scientific Research Applications

1. Antimicrobial and Anti-inflammatory Applications

Thienopyrimidine derivatives, including compounds similar to 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, have shown significant potential in the field of medicine due to their wide range of biological activities. These compounds have been noted for their antimicrobial properties, being effective against a variety of bacterial and fungal strains. Moreover, they also exhibit anti-inflammatory properties, which make them candidates for the treatment of inflammation-related disorders. The synthesis of these compounds often involves the chloroacylation of specific precursors, leading to the formation of bioactive compounds that show remarkable activity towards fungi, bacteria, and inflammation (Tolba et al., 2018).

2. Antitumor Activity

Thienopyrimidine derivatives have also been studied for their potential in cancer treatment. Certain derivatives have displayed potent anticancer activity comparable to known chemotherapeutic agents. This activity has been observed across various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The synthesis of these compounds often involves the treatment of certain precursors with various reagents, leading to the formation of novel compounds with promising antitumor properties (Hafez & El-Gazzar, 2017).

3. Solid-State Fluorescence Properties

Compounds structurally related to this compound have been synthesized and evaluated for their solid-state fluorescence properties. These compounds, due to their specific structural attributes, exhibit fluorescence when in a solid state. This property is significant in the field of material sciences, especially for the development of new fluorescent materials. The absorption and emission properties of these compounds have been quantitatively analyzed using various computational and spectroscopic methods (Yokota et al., 2012).

4. Antibacterial Activity

Thienopyrimidine derivatives have been investigated for their antibacterial properties as well. A novel, efficient, and microwave-assisted synthesis route has been developed for these compounds, resulting in good yields. The antibacterial activity of these compounds has been evaluated and found to be comparable with standard antibiotics. This signifies the potential of thienopyrimidine derivatives in contributing to the development of new antibacterial agents (Prasad & Kishore, 2007).

Safety and Hazards

The compound has been classified as having acute toxicity (oral), and it can cause eye damage and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available in the retrieved data, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine, which is known to have various biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry . They are often used as inhibitors of various enzymes, including protein kinases (PKs) , which play key roles in several signal transduction pathways and can lead to metastasis and drug resistance .

Mode of Action

The compound interacts with its targets, primarily protein kinases, to inhibit their activity . This inhibition can disrupt cellular communication pathways, which are critical for the proliferation and differentiation of cancer cells . As a result, the compound can potentially slow down or stop the progression of cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase pathway . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can disrupt the normal functioning of this pathway, leading to changes in cellular communication and potentially slowing down the progression of cancer .

Pharmacokinetics

Thienopyrimidine derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein kinases and the disruption of cellular communication pathways . This can lead to changes in cell proliferation and differentiation, potentially slowing down or stopping the progression of cancer .

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCQRLZNZDBDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869709-83-1
Record name 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.